molecular formula C10H12N4S B5346570 1-METHYL-5-[(4-METHYLBENZYL)SULFANYL]-1H-1,2,3,4-TETRAAZOLE

1-METHYL-5-[(4-METHYLBENZYL)SULFANYL]-1H-1,2,3,4-TETRAAZOLE

Cat. No.: B5346570
M. Wt: 220.30 g/mol
InChI Key: AZVPFDQJBPONJY-UHFFFAOYSA-N
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Description

1-METHYL-5-[(4-METHYLBENZYL)SULFANYL]-1H-1,2,3,4-TETRAAZOLE is a heterocyclic compound containing a tetraazole ring substituted with a methyl group and a 4-methylbenzylsulfanyl group

Properties

IUPAC Name

1-methyl-5-[(4-methylphenyl)methylsulfanyl]tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4S/c1-8-3-5-9(6-4-8)7-15-10-11-12-13-14(10)2/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZVPFDQJBPONJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NN=NN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-METHYL-5-[(4-METHYLBENZYL)SULFANYL]-1H-1,2,3,4-TETRAAZOLE typically involves the reaction of 1-methyl-1H-tetrazole-5-thiol with 4-methylbenzyl chloride under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) or sodium hydride (NaH). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

1-METHYL-5-[(4-METHYLBENZYL)SULFANYL]-1H-1,2,3,4-TETRAAZOLE can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The methyl group or the benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the tetraazole ring.

Scientific Research Applications

1-METHYL-5-[(4-METHYLBENZYL)SULFANYL]-1H-1,2,3,4-TETRAAZOLE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: It may be explored for its pharmacological properties, including antimicrobial and anticancer activities.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 1-METHYL-5-[(4-METHYLBENZYL)SULFANYL]-1H-1,2,3,4-TETRAAZOLE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-METHYL-1H-TETRAZOLE-5-THIOL: A precursor in the synthesis of the target compound.

    4-METHYLBENZYL CHLORIDE: Another precursor used in the synthesis.

    SULFOXIDES AND SULFONES: Oxidation products of the target compound.

Uniqueness

1-METHYL-5-[(4-METHYLBENZYL)SULFANYL]-1H-1,2,3,4-TETRAAZOLE is unique due to its combination of a tetraazole ring with a sulfanyl group, providing distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

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